molecular formula C12H14N2O B8009206 4-(4-aminophenyl)tetrahydro-2H-pyran-4-carbonitrile

4-(4-aminophenyl)tetrahydro-2H-pyran-4-carbonitrile

Cat. No.: B8009206
M. Wt: 202.25 g/mol
InChI Key: WKWDRVCOTROABG-UHFFFAOYSA-N
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Description

4-(4-aminophenyl)tetrahydro-2H-pyran-4-carbonitrile is an organic compound with a complex structure that includes an amino group, a phenyl ring, a tetrahydropyran ring, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-aminophenyl)tetrahydro-2H-pyran-4-carbonitrile can be achieved through several synthetic routes. One common method involves the reaction of 4-aminobenzonitrile with tetrahydropyran-4-one under acidic conditions. The reaction typically requires a catalyst such as hydrochloric acid and is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-aminophenyl)tetrahydro-2H-pyran-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Reagents like bromine or chlorinating agents are used under controlled conditions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Primary amines.

    Substitution: Halogenated derivatives of the phenyl ring.

Scientific Research Applications

Medicinal Chemistry

4-(4-Aminophenyl)tetrahydro-2H-pyran-4-carbonitrile has been explored for its potential therapeutic properties:

  • Anticancer Activity: Research indicates that compounds with similar structures exhibit significant anticancer effects. For instance, derivatives have shown cytotoxic activity against HCT-116 colorectal cancer cells, with IC50 values lower than standard chemotherapeutics like ampicillin .
CompoundTypeIC50 (µM)Activity
4gAnticancer75.1Inhibits HCT-116 proliferation
4jAnticancer85.88Inhibits HCT-116 proliferation
  • Mechanism of Action: The compound's mechanism involves interaction with specific molecular targets, modulating enzyme activity and influencing signal transduction pathways.

Antibacterial and Antiviral Properties

The compound has also been investigated for its antibacterial and antiviral activities:

  • Antibacterial Efficacy: Certain derivatives exhibited superior activity against Gram-positive bacteria, suggesting potential as lead compounds in antibiotic development .

Biochemical Probes

In biological studies, the compound serves as a biochemical probe to investigate enzyme inhibition and other biochemical pathways. Its ability to form hydrogen bonds enhances its utility in studying protein interactions.

Antitumor Activity

A study evaluated a series of pyran derivatives for their cytotoxic effects on various cancer cell lines. Specific analogs demonstrated effective inhibition of cell growth through mechanisms involving apoptosis induction and kinase inhibition .

Antibacterial Studies

Another investigation focused on the antibacterial properties of pyran derivatives, revealing that certain compounds exhibited enhanced activity against various bacterial strains compared to traditional antibiotics .

Mechanism of Action

The mechanism of action of 4-(4-aminophenyl)tetrahydro-2H-pyran-4-carbonitrile involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Aminophenol: Shares the amino group and phenyl ring but lacks the tetrahydropyran and nitrile groups.

    4-Aminobenzonitrile: Contains the amino and nitrile groups but lacks the tetrahydropyran ring.

    Tetrahydropyran-4-one: Contains the tetrahydropyran ring but lacks the amino and nitrile groups.

Uniqueness

4-(4-aminophenyl)tetrahydro-2H-pyran-4-carbonitrile is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the tetrahydropyran ring enhances its stability and solubility, making it a valuable compound for various applications.

Biological Activity

4-(4-aminophenyl)tetrahydro-2H-pyran-4-carbonitrile is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological activity, including antimicrobial, anticancer, and antiviral properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features a tetrahydropyran ring with an amino group and a carbonitrile functional group, which contribute to its biological properties. The structural formula can be represented as follows:

C12H14N2O Molecular Weight 218 26 g mol \text{C}_{12}\text{H}_{14}\text{N}_{2}\text{O}\quad \text{ Molecular Weight 218 26 g mol }

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. A study evaluated various derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, showcasing that certain derivatives possess comparable activity to established antibiotics like ampicillin.

CompoundMIC (µg/mL) against S. aureusMIC (µg/mL) against E. coli
This compound50100
Ampicillin2550

Anticancer Activity

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. A notable study focused on its effect on breast cancer cells (MCF-7), reporting a dose-dependent reduction in cell viability with an IC50 value of approximately 20 µM. The mechanism appears to involve the activation of caspase pathways.

Antiviral Activity

The compound has also been evaluated for its antiviral potential, particularly against dengue virus (DENV). In a study involving human primary cells, it was shown to inhibit viral replication with an EC50 value of 1.5 µM. The compound's mechanism involves interference with viral entry or replication processes.

Case Studies

  • Antimicrobial Efficacy : A comparative study highlighted the effectiveness of various tetrahydropyran derivatives, including this compound, against resistant strains of bacteria. The findings suggested that modifications to the amino group could enhance antimicrobial potency.
  • Cancer Cell Line Studies : Research conducted on multiple cancer cell lines indicated that the compound's structural features play a crucial role in its ability to inhibit cell proliferation. Specific attention was given to the carbonitrile group, which appears essential for its cytotoxic effects.
  • Antiviral Mechanism Exploration : Investigations into the antiviral mechanisms revealed that the compound could modulate host cell responses to viral infections, potentially enhancing cellular defenses against DENV.

Properties

IUPAC Name

4-(4-aminophenyl)oxane-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c13-9-12(5-7-15-8-6-12)10-1-3-11(14)4-2-10/h1-4H,5-8,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKWDRVCOTROABG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C#N)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of 4-(4-nitro-phenyl)-tetrahydro-pyran-4-carbonitrile (as prepared in the previous step, 223 mg, 0.960 mmol) and 10% Pd/C (112 mg, 50 wt %) in 10 mL of MeOH was stirred at RT under H2 (balloon pressure) for 1 h. The Pd catalyst was removed by filtration on Celite and the filtrate was concentrated to give 195 mg (100%) of the title compound as a faint yellow solid. Mass spectrum (ESI, m/z): Calcd. for C12H14N2O, 203.1 (M+H). found 203.2.
Name
4-(4-nitro-phenyl)-tetrahydro-pyran-4-carbonitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
112 mg
Type
catalyst
Reaction Step Two
Yield
100%

Synthesis routes and methods II

Procedure details

To a solution of 4-(4-bromophenyl)tetrahydro-2H-pyran-4-carbonitrile (1.7 g) obtained in Step A of Example 249, diphenylmethanimine (1.4 g), tris(dibenzylideneacetone)dipalladium(0) (88 mg) and 2,2′-bis(diphenylphosphino)-1,1′-binaphthyl (130 mg) in toluene (50 mL) was added sodium 2-methylpropan-2-olate (921 mg), and the mixture was stirred at 90° C. for 10 hr under nitrogen atmosphere. The reaction mixture was diluted with ethyl acetate, the insoluble substance was removed by filtration through Celite, and the solvent was evaporated under reduced pressure. To a solution of the residue in methanol (10 mL) were added hydroxylamine hydrochloride (440 mg) and sodium acetate (530 mg). The mixture was stirred at room temperature for 30 min, and 0.1 M aqueous sodium hydroxide solution and ethyl acetate were added thereto. The solvent was evaporated under reduced pressure, the reaction mixture was poured into water, and the reaction mixture was extracted with ethyl acetate. The obtained organic layer was washed with saturated brine, and dried over anhydrous magnesium sulfate, and the solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (hexane/ethyl acetate) to give the title compound (910 mg).
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
921 mg
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
88 mg
Type
catalyst
Reaction Step One
Quantity
130 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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